molecular formula C15H16ClNO3 B5148316 4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]morpholine

4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]morpholine

Cat. No. B5148316
M. Wt: 293.74 g/mol
InChI Key: IIQYINLBYZXTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]morpholine, also known as DMCM, is a chemical compound that has been widely used in scientific research for its unique properties. It is a benzodiazepine receptor antagonist that binds to the gamma-aminobutyric acid (GABA) receptor in the brain, which makes it an important tool for studying the role of GABA in various physiological and pathological conditions.

Mechanism of Action

4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]morpholine acts as a benzodiazepine receptor antagonist, which means that it binds to the GABA receptor in the brain and blocks the effects of benzodiazepines. This results in an increase in neuronal excitability and a decrease in inhibitory neurotransmission, leading to the manifestation of anxiety-like behaviors.
Biochemical and Physiological Effects:
4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]morpholine has been shown to have a range of biochemical and physiological effects, including an increase in glutamate release and a decrease in GABA release in the brain. It has also been shown to increase heart rate and blood pressure in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]morpholine is its ability to selectively block the effects of benzodiazepines on the GABA receptor, making it a valuable tool for studying the role of GABA in various physiological and pathological conditions. However, 4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]morpholine is also associated with a range of side effects, including seizures, convulsions, and respiratory depression, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]morpholine, including the investigation of its effects on different subtypes of the GABA receptor and the development of novel compounds that can selectively target specific subtypes of the receptor. Additionally, future studies could focus on the potential therapeutic applications of 4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]morpholine in the treatment of anxiety, epilepsy, and other neurological disorders.

Synthesis Methods

4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]morpholine can be synthesized through multiple methods, including a reaction between 7-chloro-3,5-dimethyl-1-benzofuran-2-carbonyl chloride and morpholine in the presence of a base. Another method involves the reaction between 7-chloro-3,5-dimethyl-1-benzofuran-2-carboxylic acid and thionyl chloride, followed by the reaction with morpholine.

Scientific Research Applications

4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]morpholine has been used in various scientific research applications, including the study of anxiety, epilepsy, and alcoholism. It is commonly used as a research tool to investigate the role of GABA in the brain and its effects on behavior. 4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]morpholine has also been used in animal models to study the mechanisms underlying drug addiction and withdrawal.

properties

IUPAC Name

(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-9-7-11-10(2)13(20-14(11)12(16)8-9)15(18)17-3-5-19-6-4-17/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQYINLBYZXTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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